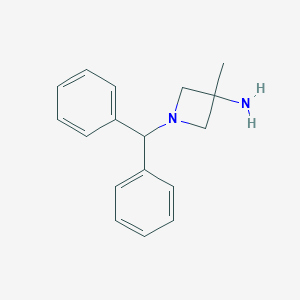
1-Benzhydryl-3-methylazetidin-3-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-Benzhydryl-3-methylazetidin-3-amine involves several key steps and reagents. In one study, chiral 1,3-perhydrobenzoxazines were prepared and reacted with alkylmagnesium bromides and trimethylaluminum to yield open amino alcohols. These were further processed to obtain primary amines with excellent chemical yields and enantiomeric excesses . Another approach involved the formation of 1-methyl-1H-benzimidazol-2-amine through cycloaddition, followed by N-methylation and cycloaddition with chloroacetyl chloride to introduce a four-membered β-lactam ring, resulting in a series of azetidine-2-one derivatives . Additionally, regio- and stereoselective alkylation of 1-benzhydryl-3-(N-alkyl)imino-2-(methoxymethyl)azetidine was performed to obtain 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones with cis stereochemistry at C-2 and C-4 .
Molecular Structure Analysis
The molecular structure of azetidine derivatives is characterized by the presence of a four-membered ring, which can be functionalized at various positions. The stereochemistry of these compounds is crucial, as demonstrated by the synthesis of 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones, where the substituents at C-2 and C-4 were confirmed to have cis stereochemistry through X-ray diffraction analysis . The presence of a benzhydryl group and other substituents influences the overall molecular conformation and reactivity.
Chemical Reactions Analysis
The chemical reactivity of azetidine derivatives is influenced by the substituents and the stereochemistry of the molecule. For instance, the synthesis of 1-alkyl-2-carbomethoxy(benzyloxy)-4-methylazetidines involved the reaction of primary amines with α,γ-dibromo esters, leading to the formation of a single isomer . The reactivity of these compounds can lead to a variety of products, including α-aminolactones as minor products.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives, such as 1-Benzhydryl-3-methylazetidin-3-amine, are determined by their molecular structure and functional groups. These properties include solubility, melting point, and stability, which are essential for their potential application in medicinal chemistry. For example, the antimicrobial and cytotoxic activities of novel azetidine-2-one derivatives were evaluated, indicating that the physical and chemical properties of these compounds contribute to their biological activities .
Case Studies and Applications
Several of the synthesized azetidine derivatives have been evaluated for their biological activities. Compounds with good antibacterial activity and cytotoxic activity in vitro were identified among the synthesized azetidine-2-one derivatives . Furthermore, some benzazole, thiazolidinone, and azetidin-2-one derivatives showed remarkable anti-diabetic and renoprotective activities, highlighting the therapeutic potential of these compounds .
Applications De Recherche Scientifique
Reductive and Oxidative Cleavages
1-Benzhydryl-3-methylazetidin-3-amine is involved in complex chemical reactions, such as reductive and oxidative cleavages. In one study, titled spiroazetidinones underwent reductive cleavage with lithium aluminum hydride, forming 3-benzhydryl-1-methylindole and a γ-amino alcohol, depending on the substituent on the azetidin-2-one ring. Oxidative treatment with Ce(IV) ammonium nitrate led to various products, including 2-hydroxy-N-(4-methoxyphenyl)-2,2-diphenylacetamide and ring expansion products like 1,3-oxazolidin-4-one, highlighting the compound's role in generating diverse chemical entities (Singh & Luntha, 2011).
Nucleophilic Reactivities
Another aspect of 1-Benzhydryl-3-methylazetidin-3-amine's application is its involvement in studies of nucleophilic reactivities. The kinetics of reactions involving tertiary amines with benzhydrylium ions were examined, providing insights into the interaction dynamics and reactivity patterns of compounds related to 1-Benzhydryl-3-methylazetidin-3-amine with electrophilic species (Ammer et al., 2010).
Ni-Catalyzed Reductive Amination
In the field of organic synthesis, 1-Benzhydryl-3-methylazetidin-3-amine serves as a precursor in Ni-catalyzed reductive amination processes. This method facilitates the synthesis of tertiary benzhydryl amines, demonstrating the compound's utility in constructing complex molecular architectures, including pharmaceuticals like antimigraine drug flunarizine and derivatives of drugs like paroxetine and metoprolol (Heinz et al., 2018).
Synthesis and Structural Studies
1-Benzhydryl-3-methylazetidin-3-amine also plays a role in the synthesis of various azetidine derivatives. For instance, its structural modifications have led to the discovery of new compounds with potential biological activities, as evidenced by the synthesis of 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols through regio- and stereoselective alkylation, highlighting the compound's versatility in chemical synthesis (Salgado et al., 2002).
Propriétés
IUPAC Name |
1-benzhydryl-3-methylazetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-17(18)12-19(13-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUOJTXKVPVKGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434228 | |
| Record name | 1-(Diphenylmethyl)-3-methylazetidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-methylazetidin-3-amine | |
CAS RN |
133891-52-8 | |
| Record name | 1-(Diphenylmethyl)-3-methylazetidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



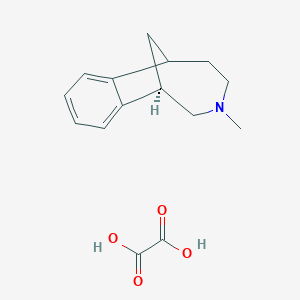
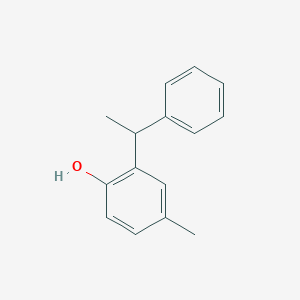
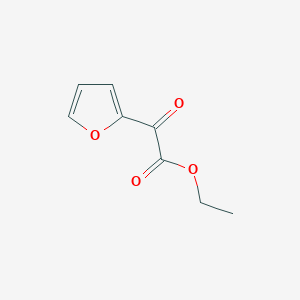
![6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid](/img/structure/B155693.png)

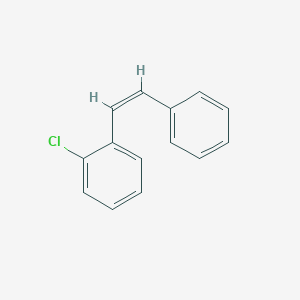
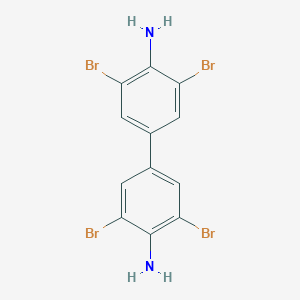
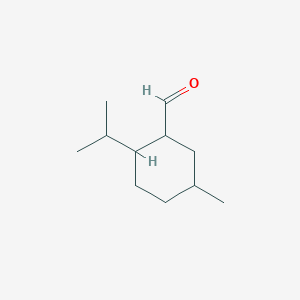
![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B155706.png)
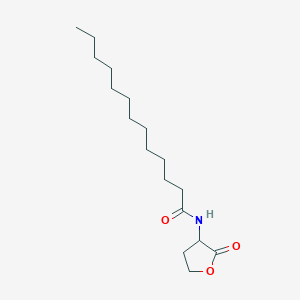

![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;azane](/img/structure/B155713.png)